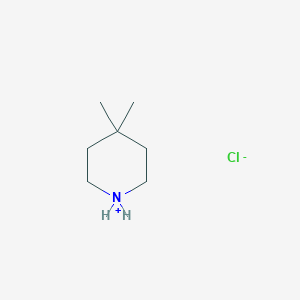

4,4-Dimethylpiperidinium chloride

Description

4,4-Dimethylpiperidinium chloride is a quaternary ammonium salt with the molecular formula C₇H₁₆ClN. It is synthesized via a procedure yielding 87%, as demonstrated by its ¹H NMR, ¹³C NMR, and ESI-MS data, confirming its structural identity . The compound features two methyl groups at the 4-position of the piperidine ring, forming a rigid, symmetrical structure.

Properties

IUPAC Name |

4,4-dimethylpiperidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQCRVHZMQHQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC[NH2+]CC1)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38646-68-3 | |

| Record name | Piperidine, 4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38646-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-dimethylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The quaternization of piperidine involves nucleophilic attack by the tertiary amine on methyl chloride, forming a quaternary ammonium salt. The reaction proceeds via an mechanism, where the lone pair on piperidine’s nitrogen displaces chloride from methyl chloride, yielding 4,4-dimethylpiperidinium chloride and hydrochloric acid.

Autoclave-Based Synthesis

A representative protocol involves charging a 500 mL autoclave with piperidine (40 g), n-butanol (160 g), and 25% NaOH (80 g). Methyl chloride (55 g) is introduced under sealed conditions, and the mixture is heated at 70°C for 4 hours. Post-reaction, vacuum distillation at -0.07 MPa removes water (43 g), followed by filtration to isolate sodium chloride. Rotary evaporation at 85°C under -0.09 MPa yields 69 g of product (99.6% purity, 98.7% yield).

Solvent Optimization

Replacing n-butanol with isobutanol reduces reaction time to 5 hours at 65°C, achieving 99.3% purity and 99.1% yield. Higher NaOH concentrations (30%) in n-butanol further enhance yield to 98.5%.

Key Parameters

-

Temperature : 60–70°C (optimal for minimizing byproducts)

-

Solvent : Polar aprotic solvents (n-butanol, isobutanol) enhance methyl chloride solubility.

-

Base : NaOH neutralizes HCl, shifting equilibrium toward product formation.

Table 1: Comparative Analysis of Quaternization Methods

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Solvent | n-butanol | isobutanol | n-butanol |

| NaOH Concentration | 25% | 20% | 30% |

| Temperature (°C) | 70 | 65 | 60 |

| Time (h) | 4 | 5 | 5 |

| Yield (%) | 98.7 | 99.1 | 98.5 |

| Purity (%) | 99.6 | 99.3 | 99.1 |

Alternative Synthesis via N-Methylpiperidine

Reaction Design

This method bypasses piperidine methylation by starting with N-methylpiperidine. Methyl chloride reacts with N-methylpiperidine in anhydrous acetone at 50–70°C, precipitating this compound without NaOH.

Batch Process Optimization

In a 500 mL reactor, N-methylpiperidine (1000 g) and acetone (4 L) are treated with methyl chloride (55 g) at 50°C for 20 minutes. Filtration isolates the product, which is washed with cold acetone to remove residual solvent. This method achieves 99% purity with no sodium chloride byproducts, enabling solvent recycling.

Advantages Over Quaternization

-

Purity : Eliminates NaCl contamination, reducing post-synthesis purification.

-

Scalability : Suitable for continuous production due to rapid reaction kinetics.

Nucleophilic Substitution Using 4-Fluorobenzonitrile

Synthetic Pathway

4-Fluorobenzonitrile undergoes nucleophilic aromatic substitution with 4,4-dimethylpiperidine hydrochloride in dimethylformamide (DMF) at 120°C. The reaction produces 4-(4,4-dimethylpiperidin-1-yl)benzonitrile, which is hydrolyzed to this compound under acidic conditions.

Experimental Details

A mixture of 4-fluorobenzonitrile (23 g) and 4,4-dimethylpiperidine hydrochloride (28.5 g) in DMF is stirred for 12 hours. After hydrolysis with HCl, the product is isolated via crystallization, yielding 34.7 g (mp 115–117°C).

Limitations

-

Complexity : Requires multiple steps and harsh conditions.

-

Yield : Lower efficiency (∼80%) compared to direct quaternization.

Industrial vs. Laboratory-Scale Considerations

Industrial Production

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpiperidinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to the parent piperidine derivative.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidinium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Dimethylpiperidinium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other piperidine derivatives.

Biology: In biological studies, it serves as a model compound for studying the effects of quaternary ammonium salts on cellular processes.

Medicine: Research has explored its potential as a precursor for the synthesis of pharmacologically active compounds.

Industry: It is employed as a plant growth regulator in agriculture, enhancing crop yield and quality by modulating plant growth and development .

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidinium chloride involves its interaction with specific molecular targets and pathways:

Plant Growth Regulation: It inhibits the activity of gibberellins, which are plant hormones responsible for cell elongation. .

Molecular Targets: The primary targets are gibberellin receptors and associated signaling pathways, leading to altered gene expression and reduced cell elongation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Dimethylpiperidinium Chloride (Mepiquat Chloride)

- Structural Difference : The methyl groups are at the 1-position instead of the 4-position, resulting in a different spatial arrangement.

- Applications: Widely used as a plant growth regulator (PGR) in cotton cultivation to improve seed oil content and agronomic traits .

- Regulatory Status : Approved for agricultural use under trade names like "Pix" and classified as a pesticide .

- Key Study : A 9-year field trial demonstrated its efficacy in enhancing cotton yield and modifying allelochemical profiles .

Piperidine Hydrochloride

- Structural Difference : Lacks methyl groups, retaining only the basic piperidine ring protonated with HCl.

- Applications: Primarily a reagent in organic synthesis (e.g., for quinoline derivatives) .

- Physical Properties : Higher melting point (245–248°C ) compared to 4,4-dimethylpiperidinium chloride (data unavailable) .

Bipyridinium Salts (e.g., Paraquat)

- Structural Difference : Contains two pyridinium rings linked at the 4,4'-positions, differing from the single piperidine ring in this compound.

- Applications : Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) is a herbicide, highlighting how quaternary ammonium structures vary in function based on substituents .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structural Difference : Features a diphenylmethoxy group at the 4-position, increasing molecular complexity (MW 303.83 vs. 163.66 for this compound).

- Applications : Used in pharmaceutical research, though specific applications are unspecified .

Research Findings and Implications

- Positional Isomerism : The 4,4-dimethyl configuration in this compound contrasts with the 1,1-dimethyl isomer (mepiquat chloride), leading to divergent applications—biochemical vs. agricultural .

- Quaternary Ammonium Salts : While bipyridinium salts like paraquat exhibit herbicidal activity, piperidinium derivatives are tailored for niche roles, such as ion channel modulation or plant growth regulation, depending on substituents .

- Synthetic Utility : Piperidine hydrochloride’s simplicity makes it a versatile reagent, whereas bulkier derivatives (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) are leveraged in advanced pharmaceutical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.